molecular formula C9H13NO B1583272 3-(2-Oxocyclohexyl)propanenitrile CAS No. 4594-78-9

3-(2-Oxocyclohexyl)propanenitrile

Cat. No. B1583272
CAS RN: 4594-78-9
M. Wt: 151.21 g/mol
InChI Key: SPTVCXKSSRBTMN-UHFFFAOYSA-N
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Description

3-(2-Oxocyclohexyl)propanenitrile is a chemical compound with the molecular formula C₉H₁₃NO . It is also known by other names such as 2-(2-Cyanethyl)cyclohexanone .


Synthesis Analysis

The synthesis of 3-(2-Oxocyclohexyl)propanenitrile involves the interaction of the π-orbital of enamine with the π*-orbital of acrylonitrile (Michael acceptor), resulting in the formation of a bond between the alpha-carbon of enamine and the beta-carbon of acrylonitrile .


Molecular Structure Analysis

The molecular structure of 3-(2-Oxocyclohexyl)propanenitrile is represented by the SMILES notation: O=C1CCCCC1CCC#N .


Physical And Chemical Properties Analysis

3-(2-Oxocyclohexyl)propanenitrile has a molecular weight of 151.21 g/mol . It has a boiling point of 138-142 °C (10 mmHg) and a density of 1.021 .

Scientific Research Applications

Organic Synthesis Building Block

3-(2-Oxocyclohexyl)propanenitrile: serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable compound for constructing complex molecules. For instance, its nitrile group can undergo reduction to form amines, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound’s cyclohexanone moiety is particularly interesting. Cyclohexanone derivatives are known to possess biological activity, and this compound could be used as a precursor for developing new therapeutic agents, especially in the realm of central nervous system disorders and pain management .

Material Science

The compound’s ability to react with other chemicals, such as BrF3 (bromine trifluoride), to form oxadecalines, highlights its potential in material science. Oxadecalines are compounds that can be used in the creation of novel polymers with unique properties, such as enhanced durability or electrical conductivity .

Mechanism of Action

The mechanism of action for the synthesis of 3-(2-Oxocyclohexyl)propanenitrile involves the interaction of the π-orbital of enamine with the π*-orbital of acrylonitrile (Michael acceptor). This results in the formation of a bond between the alpha-carbon of enamine and the beta-carbon of acrylonitrile. The transformation of iminium to carbonyl occurs via a tetrahedral intermediate and not via the formation of a vinylic carbocation .

Safety and Hazards

3-(2-Oxocyclohexyl)propanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-(2-oxocyclohexyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTVCXKSSRBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306751
Record name 2-Oxocyclohexanepropanenitrile
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4594-78-9
Record name 2-Oxocyclohexanepropanenitrile
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Record name 2-Oxocyclohexanepropiononitrile
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Record name 2-(2-Cyanoethyl)cyclohexanone
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Record name 2-(2-Cyanoethyl)cyclohexanone
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Record name 2-Oxocyclohexanepropanenitrile
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Record name 2-oxocyclohexanepropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the compound (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile in the context of 2-(2-cyanoethyl)cyclohexanone chemistry?

A1: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile is a key intermediate formed during the base-catalyzed Robinson annulation of 2-(2-cyanoethyl)cyclohexanone [, ]. This reaction is a classic method for forming six-membered rings in organic synthesis. Isolation and characterization of this intermediate provide valuable insights into the reaction mechanism.

Q2: How does the structure of (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile influence its intermolecular interactions?

A2: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile forms centrosymmetric dimers through reciprocal hydrogen bonding between the hydroxyl group of one molecule and the ketone group of another [, ]. The O⋯O distance in this hydrogen bond is reported as 2.7902 Å []. This intermolecular interaction is significant as it stabilizes the intermediate and influences its overall structure.

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